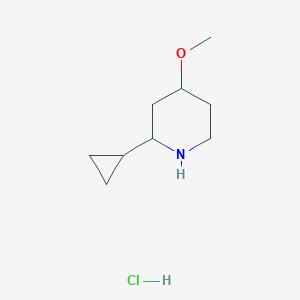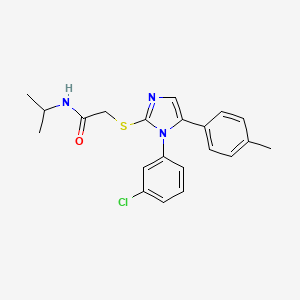![molecular formula C31H35N3O3 B2499748 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 1326846-36-9](/img/no-structure.png)
5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
PARP Inhibition
Recent patents highlight derivatives of 2,4-dioxo-1,4-dihydroquinazoline as PARP (poly(ADP-ribose) polymerase) inhibitors. PARP inhibitors play a crucial role in cancer therapy, especially for tumors with defective DNA repair pathways (e.g., BRCA-mutated cancers). Investigating this compound’s PARP inhibitory activity could lead to novel therapeutic strategies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid. This intermediate is then reacted with N-(2-phenylethyl)pentanamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "2,4,6-trimethylbenzaldehyde", "Anthranilic acid", "N-(2-phenylethyl)pentanamide", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid.", "Step 2: Activation of the carboxylic acid group of the intermediate with a coupling agent such as EDCI or DCC.", "Step 3: Addition of N-(2-phenylethyl)pentanamide to the activated intermediate to form the final product, 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS RN |
1326846-36-9 |
Product Name |
5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide |
Molecular Formula |
C31H35N3O3 |
Molecular Weight |
497.639 |
IUPAC Name |
5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C31H35N3O3/c1-22-19-23(2)27(24(3)20-22)21-34-28-14-8-7-13-26(28)30(36)33(31(34)37)18-10-9-15-29(35)32-17-16-25-11-5-4-6-12-25/h4-8,11-14,19-20H,9-10,15-18,21H2,1-3H3,(H,32,35) |
InChI Key |
BNMCUDGMVCUXAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
